Product packaging for 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:)

6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13349483
M. Wt: 145.16 g/mol
InChI Key: AJGRLWOIMOYOLI-UHFFFAOYSA-N
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Description

6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine is a novel chemical building block based on the privileged [1,2,4]triazolo[1,5-a]pyridine scaffold. This fused bicyclic core is a nitrogen-rich heterocycle of significant interest in medicinal and pharmaceutical chemistry due to its wide range of biological activities . The ethenyl substituent at the 6-position presents a versatile handle for further chemical modification through addition or polymerization reactions, making this compound a valuable intermediate for developing new active molecules or functional materials. The [1,2,4]triazolo[1,5-a]pyridine structure is a key pharmacophore in compounds investigated as inhibitors for various biological targets. Research into this scaffold has identified activities such as acting as RORγt inverse agonists, JAK1 and JAK2 inhibitors, and PHD-1 inhibitors . Furthermore, derivatives have been explored for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The core structure's similarity to nucleic acid bases also allows its derivatives to function as metabolites or antimetabolites, which is useful for antitumor and antiviral applications . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material with appropriate personal protective equipment, including lab coats, gloves, and safety goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B13349483 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6-ethenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-3-4-8-9-6-10-11(8)5-7/h2-6H,1H2

InChI Key

AJGRLWOIMOYOLI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN2C(=NC=N2)C=C1

Origin of Product

United States

Synthetic Methodologies for 6 Ethenyl 1 2 3 Triazolo 1,5 a Pyridine and Its Analogs

De Novo Construction of the Triazolo[1,5-a]pyridine Scaffold with Ethenyl Substitution

The de novo synthesis of the 6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine core predominantly relies on the use of a pre-functionalized pyridine (B92270) precursor, namely 2-amino-6-vinylpyridine. While this starting material is not as commonly available as simpler 2-aminopyridines, it can be synthesized from 2-amino-6-halopyridines through established cross-coupling methodologies such as the Stille or Suzuki-Miyaura reactions. wikipedia.orgorganic-chemistry.orgnih.gov For instance, the palladium-catalyzed coupling of 2-amino-6-bromopyridine (B113427) with vinyltributylstannane (Stille coupling) or with vinylboronic acid or its esters (Suzuki-Miyaura coupling) provides a viable route to this key intermediate. wikipedia.orgorganic-chemistry.orgnih.gov

Once 2-amino-6-vinylpyridine is obtained, the construction of the fused triazole ring can be achieved through several established methods, including cyclocondensation, annulation, and oxidative cyclization reactions.

Cyclocondensation and annulation reactions are among the most widely employed strategies for the synthesis of the iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine system. These methods involve the reaction of a 2-aminopyridine (B139424) derivative with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring, followed by cyclization.

A common and direct approach involves the reaction of 2-amino-6-vinylpyridine with various one-carbon electrophiles that, upon reaction with the amino group and the ring nitrogen of the pyridine, lead to the formation of the triazole ring. The initial step is often the formation of an N-(pyridin-2-yl) intermediate, which then undergoes intramolecular cyclization. A variety of reagents can be used to achieve this transformation, each with its own set of reaction conditions and scope. organic-chemistry.org

One established method is the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org In the context of our target molecule, 2-amino-6-vinylpyridine would first be converted to its corresponding formamidoxime, which is then cyclized under mild conditions using a dehydrating agent like trifluoroacetic anhydride (B1165640).

The following table outlines several potential cyclocondensation reactions for the synthesis of 6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine from 2-amino-6-vinylpyridine.

Electrophilic Reagent/IntermediateReaction ConditionsProduct
N-(6-vinylpyridin-2-yl)formamidoximeTrifluoroacetic anhydride6-Ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine
N-(6-vinylpyridin-2-yl)benzimidamidePIFA or I2/KI2-Phenyl-6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine
N/A (with nitrile)CuBr, air2-Substituted-6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine

This table presents plausible reaction pathways based on established methodologies for the synthesis of the iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine core.

An alternative strategy involves the reaction of a pre-formed triazole derivative with a suitably functionalized pyridine ring. For instance, a 1,2,4-oxadiazol-3-amine (B1644292) can react with a 2-fluoropyridine (B1216828) derivative bearing an ethenyl group at the 6-position. This reaction proceeds via a tandem SNAr/Boulton-Katritzky rearrangement to furnish the functionalized iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine. organic-chemistry.org This method allows for the introduction of various substituents on the triazole ring, depending on the substitution pattern of the starting oxadiazole.

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, and several MCRs have been developed for the synthesis of iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyrimidines, which are structurally related to the target compound. researchgate.net A plausible pseudo-three-component reaction for the synthesis of a substituted 6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine could involve the reaction of a 6-vinylpyridin-2(1H)-one derivative, 1,4-cyclohexanedione, and a nitrogen source in the presence of an acid catalyst. iaea.org While this would yield a more complex derivative, it highlights the potential of MCRs in accessing this scaffold. A more direct, albeit hypothetical, MCR could involve 2-amino-6-vinylpyridine, an aldehyde, and a source of the third nitrogen atom, although such a specific reaction for this scaffold is not yet well-established.

Oxidative cyclization reactions provide a powerful means of forming the N-N bond of the triazole ring, often under mild conditions and with the use of a metal catalyst and an oxidant, such as air or oxygen.

Copper-catalyzed reactions are particularly prominent in the synthesis of iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridines. organic-chemistry.org A general and widely applicable method involves the copper-catalyzed reaction of a 2-aminopyridine with a nitrile under an atmosphere of air. organic-chemistry.org This reaction is thought to proceed through a sequential N-C and N-N bond-forming oxidative coupling. Applying this to 2-amino-6-vinylpyridine would allow for the introduction of a variety of substituents at the 2-position of the triazolopyridine core, depending on the choice of the nitrile coupling partner. The tolerance of this reaction for a wide range of functional groups makes it an attractive option. organic-chemistry.org

Another copper-catalyzed approach involves the oxidative cyclization of guanidylpyridines. nih.gov In this case, 2-amino-6-vinylpyridine would first be converted to the corresponding guanidine (B92328) derivative, which would then undergo a copper-catalyzed N-N bond formation to yield 2-amino-6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine.

The following table summarizes key aspects of copper-catalyzed oxidative cyclization approaches.

Starting MaterialsCatalyst/OxidantProduct
2-Amino-6-vinylpyridine, NitrileCu(I) or Cu(II) salt / Air (O₂)2-Substituted-6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine
N-(6-vinylpyridin-2-yl)guanidineCu(I) or Cu(II) salt / Air (O₂)2-Amino-6-ethenyl iaea.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridine

This table illustrates potential applications of established copper-catalyzed methods to the synthesis of the target compound and its derivatives.

Oxidative Cyclization Protocols

Metal-Free Oxidative Annulations (e.g., PIFA, I2/KI, Chloramine-T)

Metal-free oxidative annulation represents an environmentally benign and efficient strategy for synthesizing the organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core by forming a crucial N-N bond. These methods typically utilize readily available and less toxic oxidizing agents.

One prominent method involves the use of phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, to mediate the intramolecular oxidative cyclization of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org This transformation proceeds rapidly and in high yields under mild conditions, avoiding the need for transition metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction is believed to occur via the formation of an iodine(III) intermediate, followed by an intramolecular nucleophilic attack of the pyridinyl nitrogen and subsequent rearomatization to yield the fused heterocyclic system. organic-chemistry.org The choice of solvent is critical, with hexafluoroisopropanol (HFIP) often providing superior yields. organic-chemistry.org This method tolerates a wide array of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic rings. organic-chemistry.org

Similarly, an iodine/potassium iodide (I₂/KI) system can be employed for the oxidative N-N bond formation. organic-chemistry.orgmdpi.com This approach provides an environmentally friendly route to various 1,5-fused 1,2,4-triazoles, including the triazolopyridine scaffold, starting from accessible N-aryl amidines. organic-chemistry.org

Chloramine-T is another effective reagent for promoting the direct, metal-free oxidative N-N bond formation in N-arylamidines. organic-chemistry.org This protocol is noted for its mild conditions and short reaction times, yielding 1,5-fused 1,2,4-triazoles in high yields. organic-chemistry.org

OxidantStarting MaterialKey FeaturesRef
PIFAN-(pyridin-2-yl)benzimidamidesMetal-free, mild conditions, short reaction times, high yields. organic-chemistry.org, organic-chemistry.org
I₂/KIN-aryl amidinesEnvironmentally benign, scalable. organic-chemistry.org, mdpi.com
Chloramine-TN-arylamidinesMetal-free, mild conditions, high yields. organic-chemistry.org

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer a powerful approach to molecular complexity, enabling the formation of multiple bonds in a single operation without isolating intermediates. This enhances efficiency and atom economy in the synthesis of the organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine skeleton.

A notable cascade strategy involves a base-promoted tandem Nucleophilic Aromatic Substitution (SNAr) followed by a Boulton-Katritzky rearrangement. organic-chemistry.orgacs.org This method allows for the straightforward synthesis of functionalized organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines from readily available 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles. organic-chemistry.orgacs.org The sequence is initiated by the SNAr reaction, where the exocyclic amine of the oxadiazole or isoxazole (B147169) displaces the fluorine atom on the pyridine ring. The resulting intermediate then undergoes the Boulton-Katritzky rearrangement, a thermal or base-catalyzed process involving the recyclization of the five-membered heterocycle to form the more stable triazole ring fused to the pyridine. organic-chemistry.org This transition-metal- and oxidant-free protocol is highly efficient and demonstrates a broad substrate scope. organic-chemistry.org

Strategies involving an initial intermolecular carbon-nitrogen (C-N) bond formation followed by an intramolecular cyclization are also prevalent. For instance, a palladium-catalyzed tandem reaction has been developed between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflates. mdpi.com This cascade proceeds via an initial C-N coupling, followed by a Boulton-Katritzky rearrangement to furnish the final triazolopyridine product. mdpi.com

Another approach utilizes a copper-catalyzed oxidative coupling reaction. organic-chemistry.orgresearchgate.net This process involves sequential N-C and N-N bond formations, starting from materials like 2-aminopyridine, to construct the triazole ring. organic-chemistry.org These methods benefit from the use of readily available starting materials and catalysts. organic-chemistry.org

[3+2] Cycloaddition Reactions in the Synthesis of Ethenyl-Substituted Systems

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often highly regioselective route to five-membered rings. This strategy is particularly well-suited for constructing the triazole portion of the organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system.

The reaction between azinium-N-imines (such as pyridinium-N-imines, which act as 1,3-dipoles) and nitriles serves as a direct method for constructing the organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core. mdpi.comresearchgate.net This [3+2] cycloaddition can be performed under various conditions. A mechanochemical approach, utilizing solventless grinding in the presence of a copper acetate (B1210297) catalyst, has been developed. mdpi.comresearchgate.net This method is advantageous for its reduced solvent waste, shorter reaction times, and good functional group compatibility. researchgate.net The reaction also proceeds in solution, where the pyridinium-N-imine, often generated in situ from an N-aminopyridinium salt and a base, reacts with a nitrile dipolarophile. researchgate.net To synthesize an ethenyl-substituted analog, a nitrile bearing a vinyl group, such as acrylonitrile, would be employed as the reaction partner.

Reaction TypeDipoleDipolarophileConditionsKey FeaturesRef
[3+2] CycloadditionAzinium-N-imineNitrileMechanochemical (Cu(OAc)₂)Solvent-free, shorter reaction time. mdpi.com, researchgate.net
[3+2] CycloadditionPyridinium-N-imineNitrileSolution-phase (base)In situ generation of dipole. researchgate.net

The use of azides as precursors in cycloaddition reactions is a well-established strategy for synthesizing nitrogen-containing heterocycles, most notably 1,2,3-triazoles via the Huisgen cycloaddition with alkynes. mdpi.comyoutube.com Ethenyl azides (or vinyl azides) are versatile building blocks that can participate in various transformations. For example, they can undergo denitrogenative cyclization with reagents like trifluoroacetic anhydride to form isoxazoles. mdpi.com

While the direct [3+2] cycloaddition of an ethenyl azide (B81097) with a pyridine derivative to form the 6-ethenyl organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is not extensively documented in dedicated studies, the general principles of cycloaddition chemistry suggest its plausibility. Such a transformation would likely require activation of the pyridine ring and could proceed through a nitrene intermediate generated from the azide. Intramolecular azide-alkyne cycloadditions are frequently used to create fused triazole systems, highlighting the utility of the azide functional group in forming such bicyclic structures. nih.gov This suggests that strategies involving a pyridine substrate functionalized with both an azide and a suitable reaction partner could provide a pathway to the desired annulated products.

Post-Synthetic Introduction and Modification of Ethenyl Groups onwikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine

Post-synthetic modification is a powerful strategy that allows for the late-stage introduction of functional groups onto the core heterocyclic structure. This approach is highly valuable as it enables the diversification of analogs from a common intermediate.

Direct C-H functionalization has emerged as a highly atom- and step-economical approach in organic synthesis, as it circumvents the need for pre-functionalization of the substrate (e.g., halogenation). For electron-deficient heterocyclic systems like wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine, palladium or rhodium-catalyzed direct C-H vinylation represents a plausible and modern strategy for installing an ethenyl group at the C-6 position.

Rhodium(III)-catalyzed C-H activation, in particular, has been successfully applied to the vinylation of various arenes and heterocycles, including pyridine and azaindole derivatives, using vinyl acetate as an inexpensive and easy-to-handle vinyl source. lookchem.comacs.org The reaction typically proceeds via a directing-group-assisted cyclometalation pathway, followed by insertion of the vinylating agent and subsequent β-hydride elimination. For the wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core, the pyridine nitrogen atom can act as a directing group to facilitate regioselective C-H activation at the adjacent C-8 position. To achieve vinylation at the C-6 position, a directing group would likely need to be installed at the C-7 position.

A general representation of this approach is outlined below:

Catalyst SystemVinyl SourcePromoter/AdditiveSolventTemperature (°C)Ref.
[Cp*RhCl₂]₂ / AgSbF₆Vinyl AcetateCu(OAc)₂ / PivOHChlorobenzene120 lookchem.comacs.org

This table represents typical conditions for Rh(III)-catalyzed C-H vinylation of N-heterocycles and serves as a model for potential application to the wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine system.

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon bonds. To install an ethenyl group at the C-6 position of the wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine ring, a precursor bearing a leaving group (e.g., a halogen or triflate) at this position is required.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method that couples an organoboron reagent with an organic halide or triflate. To synthesize 6-ethenyl wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine, a 6-halo- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine (e.g., 6-bromo or 6-chloro) would be reacted with a vinylboron species. Potassium vinyltrifluoroborate is an excellent vinylating agent for this purpose due to its high stability, ease of handling, and reactivity. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base.

Palladium CatalystLigandBoron ReagentBaseSolventRef.
PdCl₂PPh₃Potassium vinyltrifluoroborateCs₂CO₃THF/H₂O organic-chemistry.orgnih.gov
Pd(OAc)₂SPhosHeteroaryl boronic acidsCsFIsopropanol rsc.org
PdCl₂(dppf)·CH₂Cl₂dppfPotassium alkenyltrifluoroboratest-BuNH₂i-PrOH/H₂O organic-chemistry.org

This interactive table outlines common catalytic systems used for Suzuki-Miyaura coupling reactions involving heteroaryl halides and vinylboron reagents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, typically in the presence of a base to regenerate the active catalyst. wikipedia.org For the synthesis of the target compound, a 6-halo- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine could be coupled with ethylene (B1197577) gas. libretexts.org Alternatively, vinylating agents like vinyl acetate or acrylates can be used. The reaction generally proceeds with high stereoselectivity to afford the trans-substituted alkene.

An alternative to direct vinylation or cross-coupling is the conversion of an existing functional group at the C-6 position into an ethenyl moiety. This approach is particularly useful if a C-6 functionalized wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine is readily available.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: If a 6-formyl- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine (an aldehyde) or a 6-acetyl- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine (a ketone) can be synthesized, it can serve as a precursor for olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation. wikipedia.orgorganic-chemistry.orgnrochemistry.com It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide, to react with the aldehyde or ketone. A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgresearchgate.net The reaction of a 6-formyl derivative with methyl (diethylphosphono)acetate, for example, would yield an acrylate (B77674) ester, which could be further modified if needed. For the direct installation of a terminal ethenyl group, a reagent like methyltriphenylphosphonium (B96628) bromide (in a classic Wittig reaction) would be employed.

ReagentSubstrateBaseKey FeatureRef.
Stabilized Phosphonate YlideAldehyde/KetoneNaH, BuLi, etc.Forms predominantly (E)-alkenes wikipedia.orgorganic-chemistry.org
Methyltriphenylphosphonium bromideAldehyde/KetoneBuLi, KHMDS, etc.Forms terminal alkenes researchgate.net

This table summarizes reagents for olefination reactions applicable to the conversion of C-6 carbonyl compounds.

Green Chemistry and Advanced Reaction Techniques

Modern synthetic chemistry emphasizes the use of technologies that improve efficiency, reduce waste, and enhance safety. Microwave-assisted synthesis and continuous flow chemistry are two such technologies that have been applied to the synthesis of heterocyclic compounds.

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. scirp.org This is achieved through efficient and rapid heating of the reaction mixture. Both Suzuki-Miyaura and Heck cross-coupling reactions have been shown to be significantly accelerated under microwave conditions. mdpi.commdpi.comnih.govscispace.com The use of microwave heating for the palladium-catalyzed vinylation of a 6-halo- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine could lead to higher yields, cleaner reaction profiles, and a reduction in catalyst loading. technologynetworks.comnih.gov For instance, microwave-assisted Suzuki couplings of heteroaryl halides with potassium vinyltrifluoroborate have been reported to proceed efficiently, providing a rapid route to the desired vinylated products. nih.gov

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. The synthesis of functionalized wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines has been successfully translated from batch to continuous flow processing. This transition can lead to significant improvements in yield and a drastic reduction in reaction time, for example, from hours in batch to mere minutes in a flow reactor. This optimization is crucial for the efficient and scalable production of complex heterocyclic scaffolds.

Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solvent-based methods for the preparation of various heterocyclic compounds, including the researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridine scaffold. This approach, which involves the use of mechanical force to induce chemical reactions, offers significant advantages in line with the principles of green chemistry, such as the elimination of bulk solvents, reduced reaction times, and often milder reaction conditions. asianpubs.orgresearchgate.net

Recent research has demonstrated the successful application of mechanochemistry for the synthesis of researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridine derivatives. researchgate.net A notable example is the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.netmdpi.com This method provides a direct and atom-economical route to a variety of substituted researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridines.

The reaction typically involves the grinding of a mixture of the azinium-N-imine, a nitrile, and a copper catalyst, such as copper acetate, in a ball mill. researchgate.netmdpi.com The mechanical energy supplied during the grinding process facilitates the intimate mixing of the reactants and the catalyst, leading to the formation of the desired product. This solvent-free approach not only minimizes waste but can also enhance reaction rates and yields compared to conventional solution-phase synthesis.

The versatility of this mechanochemical method allows for the synthesis of a range of researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridine analogs with varying substituents. While the direct synthesis of 6-ethenyl researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridine via this specific mechanochemical route has not been explicitly detailed in the reviewed literature, the established protocol for its analogs suggests a high potential for its application by utilizing the corresponding 5-ethenyl-substituted pyridine precursor. The functional group tolerance of this reaction further supports its applicability to a diverse range of substrates. researchgate.net

The following table summarizes representative examples of the mechanochemical synthesis of researchgate.netasianpubs.orgmdpi.comtriazolo[1,5-a]pyridine derivatives, highlighting the reaction conditions and reported yields.

Azinium-N-imine ReactantNitrile ReactantCatalystReaction ConditionsYield (%)Reference
Pyridinium-N-amineBenzonitrileCopper(II) acetateBall milling, room temp.75 researchgate.netmdpi.com
4-Methylpyridinium-N-amineAcetonitrileCopper(II) acetateBall milling, room temp.68 researchgate.netmdpi.com
3-Chloropyridinium-N-aminePhenylacetonitrileCopper(II) acetateBall milling, room temp.72 researchgate.netmdpi.com
Pyridinium-N-amine4-MethoxybenzonitrileCopper(II) acetateBall milling, room temp.80 researchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Ethenyl 1 2 3 Triazolo 1,5 a Pyridine

Medicinal Chemistry

Derivatives of acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine have been investigated for a wide range of therapeutic applications, including as anticancer agents, RORγt inverse agonists for autoimmune diseases, and inhibitors of various kinases. acs.orgmdpi.comnih.gov The ethenyl group can serve as a reactive moiety for covalent modification of biological targets or as a point of attachment for other pharmacophoric groups to modulate activity and pharmacokinetic properties.

Materials Science

The presence of the ethenyl group opens up possibilities for the use of 6-Ethenyl acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique electronic, optical, or thermal properties, owing to the incorporated heterocyclic unit. The conjugated system of the molecule also suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational and Theoretical Chemistry Studies of 6 Ethenyl 1 2 3 Triazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted): The spectrum would likely show a complex pattern of signals in the aromatic region (7.0-9.0 ppm) for the protons on the pyridine (B92270) and triazole rings. The vinyl protons would appear as a characteristic set of signals, likely a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal methylene (B1212753) protons.

¹³C NMR (predicted): The spectrum would show signals for the eight carbon atoms in the molecule. The carbons of the heterocyclic rings would appear in the downfield region (typically >110 ppm), while the sp² carbons of the ethenyl group would be observed in the vinylic region (around 110-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6-Ethenyl ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridine would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations of the heterocyclic rings in the 1400-1600 cm⁻¹ region, and a distinct C=C stretching vibration for the ethenyl group around 1630 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ from the heterocyclic core.

Despite a comprehensive search for scientific literature on the chemical compound “6-Ethenyl nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine,” there is a notable lack of specific published data required to construct a detailed article according to the provided outline. Information regarding its synthesis, chemical properties, and biological activities remains largely unavailable in publicly accessible scientific databases and journals.

The core structure, nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, is a well-documented heterocyclic scaffold. Numerous studies have explored the synthesis and biological activities of various derivatives of this parent compound. These derivatives have shown a wide range of pharmacological potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents. General synthetic strategies for the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system are also well-established, often involving the cyclization of substituted aminopyridines with various reagents.

However, the specific introduction of an ethenyl (or vinyl) group at the 6-position of this heterocyclic system is not described in the available literature. Consequently, detailed experimental procedures, reaction conditions, and yields for the synthesis of 6-Ethenyl nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine cannot be provided.

Similarly, there is no specific information on the chemical and physical properties of this particular compound. Data such as melting point, boiling point, solubility, and spectroscopic details (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are absent from the scientific record.

Furthermore, no biological studies, including in-vitro or in-vivo experiments, have been reported for 6-Ethenyl nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. Therefore, its pharmacological profile, mechanism of action, and potential therapeutic applications are unknown.

Future Perspectives and Emerging Research Avenues for 6 Ethenyl 1 2 3 Triazolo 1,5 a Pyridine

Development of Highly Stereoselective and Regioselective Synthetic Methods

While various methods exist for the synthesis of the parent tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold, a key future challenge lies in developing synthetic routes that offer precise control over the introduction and subsequent reaction of substituents, particularly at the ethenyl group.

Regioselective Functionalization: Future synthetic efforts will likely focus on methods that can predictably modify the pyridine (B92270) or triazole rings without affecting the vinyl group, and vice-versa. Research into regioselective synthesis has been a focus for the broader class of tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, aiming to control the placement of functional groups to fine-tune the molecule's properties. researchgate.net Adapting these methods, such as those based on Michael additions or directed metalation, will be crucial for creating a diverse library of derivatives from the 6-ethenyl parent structure.

Stereoselective Reactions of the Ethenyl Group: The vinyl group serves as a handle for stereoselective transformations, such as asymmetric dihydroxylation, epoxidation, or hydrogenation. Future research could develop catalytic systems that convert the prochiral ethenyl group into chiral side chains with high enantiomeric excess. This would be particularly valuable for creating compounds with potential applications in medicinal chemistry, where stereochemistry is often critical for biological activity.

Synthetic ChallengePotential MethodologiesDesired Outcome
Regioselective Halogenation Directed ortho-metalation (DoM), Halogen dance reactionsSelective installation of bromo or iodo groups on the pyridine ring for further cross-coupling.
Stereoselective Oxidation Sharpless Asymmetric Dihydroxylation, Jacobsen-Katsuki EpoxidationSynthesis of chiral diol or epoxide derivatives with high enantiopurity.
Regioselective Hydrofunctionalization Transition-metal catalyzed hydroamination, hydroboration-oxidationControlled addition of N-H or B-H bonds across the vinyl group, following either Markovnikov or anti-Markovnikov selectivity.

Exploration of Novel Reactivity Domains, Including C-H Activation and Photoredox Chemistry

Modern synthetic methods offer powerful tools to unlock new reaction pathways for 6-ethenyl tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine.

C-H Activation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. researchgate.net Future research is expected to explore the use of transition-metal catalysts (e.g., palladium, rhodium, iridium) to directly couple aryl, alkyl, or other functional groups to the C-H bonds of the triazolopyridine core. This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex derivatives. Research on related heterocycles has demonstrated the feasibility of C-H heteroarylation, suggesting a promising path forward. researchgate.net

Photoredox Chemistry: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new chemical bonds. The electron-rich nature of the ethenyl group and the electronic properties of the heterocyclic core make 6-ethenyl tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine an excellent candidate for photoredox-mediated reactions. rsc.org Potential transformations include radical additions to the double bond, cycloadditions, and cross-coupling reactions under mild, room-temperature conditions.

Applications in Advanced Materials Science (e.g., Functional Polymers, Organic Electronics)

The inherent properties of the triazolopyridine nucleus, combined with the polymerizable ethenyl group, make this compound a promising building block for advanced materials.

Functional Polymers: The vinyl group allows 6-ethenyl tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine to act as a monomer in various polymerization reactions (e.g., radical, cationic, or ring-opening metathesis polymerization). The resulting polymers would feature the tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine unit as a pendant group, potentially imparting unique properties such as thermal stability, specific optical characteristics, or metal-coordinating abilities. These materials could find applications as specialty coatings, membranes, or ligands in catalysis.

Organic Electronics: The tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core is an electron-deficient system, a desirable trait for electron-transporting materials in organic electronic devices. Research has already demonstrated that derivatives of this heterocycle can serve as deep-blue fluorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The ethenyl group provides a site for further tuning the electronic properties through conjugation or for grafting the molecule onto conductive surfaces or polymer backbones, potentially leading to new generations of organic semiconductors, sensors, and light-emitting materials.

Material ClassPotential ApplicationKey Property Conferred by Triazolopyridine
Functional Polymers Gas separation membranes, solid polymer electrolytesHigh nitrogen content, polarity, thermal stability.
Organic Semiconductors Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)Electron-deficient character, high photoluminescence quantum yield, thermal stability. researchgate.net
Chemosensors Anion or metal ion detectionLewis basic nitrogen sites for coordination, fluorescence response upon binding. researchgate.net

Theoretical Contributions to Predictive Chemistry and Rational Design of Ethenyl Triazolopyridines

Computational chemistry provides an indispensable tool for accelerating the discovery and optimization of novel molecules. Theoretical studies on 6-ethenyl tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine and its derivatives are expected to play a crucial role in guiding future experimental work.

Predicting Reactivity and Spectra: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. nih.gov This information helps in forecasting the most likely sites for electrophilic or nucleophilic attack and predicting the outcomes of C-H activation or cycloaddition reactions. Furthermore, theoretical methods can calculate absorption and emission spectra, aiding in the design of new dyes and emitters for OLEDs. nih.gov

Rational Design of Derivatives: The concept of rational design, which is well-established in medicinal chemistry for creating targeted inhibitors, can be applied to materials science. tandfonline.comresearchgate.netnih.govnih.gov By modeling how systematic changes to the molecular structure (e.g., adding electron-donating or -withdrawing groups) affect the electronic and optical properties, researchers can prioritize the synthesis of the most promising candidates for specific applications, saving significant time and resources.

Scalable and Sustainable Manufacturing Methodologies

For any compound to move from academic curiosity to practical application, the development of efficient, cost-effective, and environmentally friendly production methods is essential.

Process Intensification: Future research will likely focus on moving away from traditional batch synthesis towards more scalable and efficient continuous flow processes. Flow chemistry offers benefits such as improved heat transfer, enhanced safety, and the potential for automated, multi-step syntheses.

Green Chemistry Approaches: The principles of green chemistry will guide the development of new synthetic routes. This includes the use of catalyst-free reactions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the replacement of hazardous organic solvents with more benign alternatives like water or bio-based solvents. nih.govresearchgate.netmdpi.com Recent progress in the eco-friendly synthesis of the tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core provides a strong foundation for developing sustainable methods for the 6-ethenyl derivative. mdpi.comorganic-chemistry.org

Q & A

Q. What are the established synthetic routes for 6-ethenyl[1,2,4]triazolo[1,5-a]pyridine, and what experimental conditions are critical for optimizing yield?

The synthesis of triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of precursors such as N-(2-pyridyl)amidines or guanidines. For example:

  • Oxidative cyclization using NaOCl, Pb(OAc)₄, or MnO₂ under reflux conditions to form the triazole ring .
  • Metal-free approaches with PhI(OCOCF₃)₂ or I₂/KI for intramolecular N–N bond formation, enabling regioselective synthesis under mild conditions .
  • Copper-catalyzed aerobic cyclization of guanidylpyridines, which tolerates diverse substituents and heterocycles .

Q. Key considerations :

  • Solvent choice (e.g., ethanol, DMF) and catalyst loading (e.g., 5–20 mol% Cu).
  • Reaction time (3–5 hours for reflux vs. 30 minutes under microwave irradiation) .
  • Purification via column chromatography or crystallization (e.g., ethanol or DMSO/water mixtures) .

Q. How can researchers characterize the structure of this compound derivatives, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), NH groups (δ 8.4–9.9 ppm), and ethenyl protons (δ 5.0–6.5 ppm) .
  • IR spectroscopy : Peaks for C≡N (2210–2215 cm⁻¹), C=O (1680–1710 cm⁻¹), and NH (3200–3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for triazolopyridines) and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% deviation .

Q. What are the common reactivity patterns of this compound in organic transformations?

The ethenyl group and triazole ring enable diverse reactions:

  • Electrophilic substitution : Bromination or nitration at the pyridine ring’s electron-rich positions .
  • Cycloaddition : Diels–Alder reactions with electron-deficient dienophiles (e.g., DMAD) to form fused isoquinoline derivatives .
  • Cross-coupling : Suzuki or Sonogashira reactions for introducing aryl/alkynyl groups .
  • Oxidation/Reduction : Conversion of ethenyl to carbonyl groups or selective reduction of the triazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyridine synthesis be addressed, particularly for asymmetric derivatives?

Regioselectivity depends on precursor design and reaction conditions:

  • Substrate control : Use of 2-aminopyridines with electron-withdrawing groups (e.g., Br, CN) to direct cyclization .
  • Catalytic systems : Cu/1,10-phenanthroline for selective N–N coupling in guanidylpyridines .
  • Computational modeling : DFT studies to predict favorable transition states for cyclization pathways .

Case study : PhI(OAc)₂-mediated oxidative cyclization achieves >90% regioselectivity for 5-guanidino-thiadiazoles vs. triazolopyridines by tuning solvent polarity .

Q. What strategies resolve contradictions in biological activity data for triazolo[1,5-a]pyridine derivatives (e.g., JAK inhibition vs. antimicrobial effects)?

  • Target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish JAK1/2 inhibition from off-target effects .
  • Structure–activity relationship (SAR) : Modify substituents at positions 2, 5, and 6. For example:
    • JAK inhibition : 7-Bromo derivatives show IC₅₀ < 50 nM due to enhanced π-stacking with kinase pockets .
    • Antimicrobial activity : Diphenyl sulfide moieties improve membrane penetration and disrupt bacterial biofilms .
  • Metabolic stability assays : Microsomal half-life (t₁/₂) and CYP450 inhibition profiles to prioritize lead compounds .

Q. How can computational methods enhance the design of triazolo[1,5-a]pyridine-based materials for OLEDs or enzyme inhibitors?

  • Molecular docking : Predict binding modes with JAK2 (PDB: 4U5J) or HIF-PHD1 .
  • DFT calculations : Optimize HOMO/LUMO levels for OLED host materials (e.g., triazolo[1,5-a]pyridine-carbazole hybrids achieve triplet energies >2.9 eV) .
  • QSAR models : Correlate logP, polar surface area, and IC₅₀ values for antimicrobial derivatives .

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